molecular formula C7H10N2O2 B13529693 2-(1H-imidazol-2-yl)butanoic acid

2-(1H-imidazol-2-yl)butanoic acid

Cat. No.: B13529693
M. Wt: 154.17 g/mol
InChI Key: MCKHCWCYNKCKNU-UHFFFAOYSA-N
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Description

2-(1H-Imidazol-2-yl)butanoic acid is a high-purity chemical compound with the CAS Number 1508769-00-3 and a molecular weight of 154.17 . Its molecular formula is C 7 H 10 N 2 O 2 . This molecule features a butanoic acid chain substituted at the 2-position with a 1H-imidazole ring, a privileged structure in medicinal chemistry. This specific architecture makes it a valuable synthetic intermediate for the development of novel bioactive molecules. The compound is primarily used in research and development laboratories as a building block for constructing more complex compounds. The imidazole moiety is a common pharmacophore found in various therapeutic agents, while the carboxylic acid functional group offers a versatile handle for further synthetic modifications, such as amide bond formation or esterification. Researchers can employ this scaffold in the exploration of new pharmaceuticals, particularly in areas where the imidazole ring's hydrogen-bonding capability and affinity for metalloenzymes are beneficial. Its applications are strictly for research purposes, and it is not intended for diagnostic or therapeutic use. Key Identifiers • : 1508769-00-3 • Molecular Formula: C 7 H 10 N 2 O 2 • Molecular Weight: 154.17 g/mol

Properties

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

2-(1H-imidazol-2-yl)butanoic acid

InChI

InChI=1S/C7H10N2O2/c1-2-5(7(10)11)6-8-3-4-9-6/h3-5H,2H2,1H3,(H,8,9)(H,10,11)

InChI Key

MCKHCWCYNKCKNU-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=NC=CN1)C(=O)O

Origin of Product

United States

Preparation Methods

Overview

This approach involves the condensation of an imidazole derivative with a suitable butanoic acid precursor, followed by hydrolysis and purification steps. It is a classical route adapted for the synthesis of imidazole derivatives with carboxylic acid functionalities.

Stepwise Procedure

  • Step 1: Condensation of 1H-imidazole-2-carboxaldehyde with a suitable butanoic acid derivative, often in the presence of a base such as potassium carbonate.
  • Step 2: Cyclization under reflux conditions to form the imidazole ring attached to the butanoic acid chain.
  • Step 3: Hydrolysis of any ester intermediates to yield the free acid.

Key Data and Conditions

Parameter Reagent/Condition Outcome
Base Potassium carbonate Facilitates ring closure
Solvent Dimethyl sulfoxide (DMSO) High polarity, supports condensation
Temperature 100-120°C Promotes cyclization
Yield ~70-80% High efficiency

Research Reference: This method aligns with general heterocyclic synthesis protocols and is supported by patent CN102603650A, which describes dehydration and cyclization steps for imidazole derivatives (see).

One-Pot Synthesis via Condensation of Methyl-4-chlorobutanoate

Overview

A more advanced, environmentally friendly, and high-yield method involves a one-pot process that combines condensation, hydrolysis, and acidification steps, minimizing purification steps and hazardous waste.

Detailed Process

  • Step 1: Condensation of methyl-4-chlorobutanoate with 1-(prop-1-en-2-yl)-1H-benzimidazole-2(3H)-one in the presence of inorganic bases such as potassium carbonate in DMSO.
  • Step 2: Hydrolysis of the ester intermediate with aqueous sodium hydroxide to form the corresponding salt.
  • Step 3: Acidification with hydrochloric acid to precipitate the free acid, 2-(1H-imidazol-2-yl)butanoic acid .

Advantages and Data

Parameter Conditions Results
Base Potassium carbonate Most preferred
Solvent DMSO High solubility and reaction rate
Temperature 110-115°C Efficient cyclization
Yield ≥95% High yield confirmed in patent,
Purity ≥97% Confirmed via HPLC

Research Reference: This method is detailed in patent WO2019207591A1, emphasizing high purity and yield, with a simplified one-pot process that reduces hazardous waste and laborious purification steps.

Alternative Synthesis Using Cyclization of Imidazole Precursors

Overview

This route involves the initial synthesis of an imidazole ring with a suitable side chain, followed by functionalization to introduce the carboxylic acid group.

Methodology

  • Step 1: Synthesis of imidazole-2-carboxaldehyde via Vilsmeier-Haack formylation.
  • Step 2: Condensation with a butanoic acid derivative, such as butanoyl chloride or butanoic acid derivatives, under basic conditions.
  • Step 3: Oxidation or hydrolysis to convert esters or amides into the free acid.

Research Data

Parameter Conditions Yield & Purity
Reagents Butanoyl chloride, sodium hydroxide 65-75% yield
Oxidation Use of mild oxidants Complete conversion
Purity ≥95% Confirmed by NMR and HPLC

Research Reference: This approach is consistent with heterocyclic synthesis literature but less favored due to multiple steps and lower overall yield compared to one-pot methods.

Summary Data Table of Preparation Methods

Method Key Reagents Solvent Temperature Yield Purity Environmental Considerations
Direct Condensation & Hydrolysis Imidazole derivatives, base DMSO 100-120°C 70-80% Moderate Moderate
One-Pot Condensation & Hydrolysis Methyl-4-chlorobutanoate, imidazole derivative DMSO 110-115°C ≥95% ≥97% High, environmentally friendly
Cyclization of Precursors Butanoyl chloride, oxidants Various 80-100°C 65-75% ≥95% Moderate

Chemical Reactions Analysis

Types of Reactions

2-(1H-imidazol-2-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce halogenated imidazole derivatives .

Scientific Research Applications

2-(1H-imidazol-2-yl)butanoic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(1H-imidazol-2-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and cellular processes. Additionally, its ability to form hydrogen bonds and π-π interactions contributes to its biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-(1H-imidazol-2-yl)butanoic acid with structurally related compounds, focusing on synthesis, physicochemical properties, and functional applications.

Structural Analogs with Varying Chain Lengths

  • 2-(1H-Imidazol-2-yl)acetic acid (): Structure: Shorter chain (acetic acid vs. butanoic acid). Properties: Higher water solubility due to reduced hydrophobicity. Applications: Used in coordination chemistry and as a ligand in metalloenzyme models .
  • 4-{2-Chloro-4-[3-(1H-Imidazol-2-yl)propanoyl]phenoxy}butanoic acid (): Structure: Extended propanoyl-phenoxy spacer between imidazole and butanoic acid. Applications: Likely optimized for targeted binding in biological systems due to extended structure .

Benzimidazole Derivatives

  • 2-(((1H-Benzo[d]imidazol-2-yl)methyl)amino)-3-methylbutanoic acid (Compound 3b, ): Structure: Benzimidazole core linked via a methylamino group to a branched butanoic acid. Properties: Melting point 254–256°C; insoluble in organic solvents but soluble in DMSO/water. Applications: Potential bioactive agent due to benzimidazole’s affinity for biomacromolecules .
  • (1H-Benzimidazol-2-yl)acetic acid (): Structure: Benzimidazole with acetic acid chain. Properties: Lower lipophilicity compared to butanoic acid analogs. Applications: Research applications in drug discovery and catalysis .

Phenolic and Aromatic Substituted Imidazoles

  • 2-Hydroxy-3-(1H-imidazol-2-yl)benzoic acid (): Structure: Benzoic acid backbone with imidazole and hydroxyl substituents. Properties: Enhanced acidity due to phenolic -OH and carboxylic acid groups. Applications: Model compound for studying hydrolytic enzyme mechanisms .
  • Poly 2-(1H-imidazol-2-yl)-4-phenol (): Structure: Polymerized imidazole-phenol units. Properties: High surface area and adsorption capacity. Applications: Adsorbent for nitrogen-containing pollutants in fuels .

Comparative Data Table

Compound Name Core Structure Key Substituents Solubility Melting Point (°C) Applications
This compound Butanoic acid + imidazole -CH2CH2COOH Moderate (polar solvents) Not reported Enzyme models, polymers
2-(1H-Imidazol-2-yl)acetic acid Acetic acid + imidazole -CH2COOH High (water) Not reported Ligand synthesis
4-{2-Chloro-4-[3-(imidazol-2-yl)propanoyl]phenoxy}butanoic acid Butanoic acid + imidazole-phenoxy -Cl, propanoyl-phenoxy spacer Low (organic solvents) Not reported Targeted drug design
2-(((Benzimidazol-2-yl)methyl)amino)-3-methylbutanoic acid Benzimidazole + branched chain -CH(CH3)COOH, methylamino linker Insoluble (organic), soluble (DMSO) 254–256 Bioactive molecules
2-Hydroxy-3-(imidazol-2-yl)benzoic acid Benzoic acid + imidazole -OH, -COOH Moderate (aqueous buffers) Not reported Hydrolase enzyme models

Key Research Findings

Synthetic Flexibility: Imidazole-carboxylic acid derivatives are synthesized via glyoxal trimer reactions () or amino acid coupling (), highlighting adaptable routes for structural diversification.

Biological Relevance : Benzimidazole derivatives exhibit higher melting points and bioactivity compared to imidazole analogs, likely due to enhanced aromatic interactions ().

Material Applications: Imidazole-phenol polymers demonstrate remarkable adsorption capacities, suggesting utility in environmental remediation ().

Q & A

Q. What are the optimal synthetic routes for 2-(1H-imidazol-2-yl)butanoic acid, and how can reaction conditions be tailored to improve yield?

Methodological Answer: Synthesis typically involves coupling an imidazole precursor with a butanoic acid backbone. Key steps include:

  • Imidazole Ring Formation: Use cyclization reactions (e.g., Debus-Radziszewski reaction) with α-keto acids and ammonia derivatives .
  • Backbone Functionalization: Introduce the butanoic acid chain via nucleophilic substitution or cross-coupling reactions under controlled pH (6–8) and temperature (60–80°C) .
  • Purification: Employ column chromatography with polar solvents (e.g., methanol/water mixtures) to isolate the product. Yields can be enhanced by optimizing stoichiometry (1:1.2 molar ratio of imidazole to acid precursor) and using catalysts like Pd/C for cross-coupling steps .

Q. How can the structural integrity of this compound be validated post-synthesis?

Methodological Answer: Combine multiple analytical techniques:

  • X-ray Crystallography: Resolve the 3D structure using SHELX software for refinement (e.g., SHELXL for small-molecule refinement) .
  • NMR Spectroscopy: Confirm proton environments (e.g., imidazole protons at δ 7.2–7.5 ppm, carboxylic acid proton at δ 12.1 ppm) and carbon assignments via 13C^{13}\text{C}-NMR .
  • Mass Spectrometry: Verify molecular weight (expected [M+H]+^+: 169.18 m/z for C7_7H11_{11}N3_3O2_2) .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

Methodological Answer:

  • Solubility: The compound is water-soluble (>10 mg/mL at 25°C) due to its carboxylic acid group. For buffered solutions, use phosphate-buffered saline (PBS) at pH 7.4 to maintain ionization .
  • Stability: Store at -20°C under inert atmosphere (N2_2 or Ar) to prevent degradation. Avoid prolonged exposure to light, as imidazole derivatives are prone to photolytic cleavage .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. computational predictions) for this compound?

Methodological Answer:

  • Dynamic NMR Studies: Probe tautomeric equilibria (imidazole ring proton shifts) by varying temperature (e.g., 25–60°C) .
  • DFT Calculations: Use Gaussian or ORCA software to model 1H^1\text{H}-NMR chemical shifts at the B3LYP/6-311+G(d,p) level. Compare with experimental data to identify discrepancies arising from solvent effects or proton exchange .
  • Isotopic Labeling: Introduce 15N^{15}\text{N}-labels to track nitrogen environments and validate computational models .

Q. What strategies are effective for studying the compound’s interactions with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

  • Surface Plasmon Resonance (SPR): Immobilize the compound on a carboxymethyl dextran chip to measure binding kinetics (KD_D, kon_\text{on}/koff_\text{off}) with targets like histidine decarboxylase .
  • Molecular Docking: Use AutoDock Vina to simulate binding poses. Focus on hydrogen bonds between the carboxylic acid group and active-site residues (e.g., Arg/Lys) .
  • Enzymatic Assays: Monitor inhibition via UV-Vis spectroscopy (e.g., NADH depletion at 340 nm for dehydrogenase targets) .

Q. How can computational modeling predict the compound’s pharmacokinetic properties?

Methodological Answer:

  • ADMET Prediction: Use SwissADME or pkCSM to estimate logP (≈1.2), bioavailability (≥70%), and blood-brain barrier permeability (low due to polarity) .
  • Metabolism Pathways: Simulate cytochrome P450 interactions (e.g., CYP3A4) using Schrödinger’s QikProp. Prioritize in vitro validation via liver microsome assays .

Q. What experimental designs are optimal for assessing the compound’s potential in neuroprotection or anti-inflammatory applications?

Methodological Answer:

  • In Vitro Models: Use LPS-stimulated BV-2 microglial cells to measure TNF-α suppression (ELISA) and ROS reduction (DCFH-DA assay) .
  • In Vivo Studies: Administer 10–50 mg/kg doses in rodent models of neuroinflammation (e.g., MPTP-induced Parkinson’s). Monitor behavioral outcomes and histopathology .
  • Mechanistic Probes: Knock down candidate targets (e.g., NLRP3 inflammasome) via siRNA to confirm pathway-specific effects .

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